molecular formula C8H7FS B1340042 Benzene, [(1-fluoroethenyl)thio]- CAS No. 141075-87-8

Benzene, [(1-fluoroethenyl)thio]-

Cat. No.: B1340042
CAS No.: 141075-87-8
M. Wt: 154.21 g/mol
InChI Key: RDRFAJPBADRDJL-UHFFFAOYSA-N
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Description

Benzene, [(1-fluoroethenyl)thio]- is a substituted benzene derivative featuring a thioether group (-S-) linked to a 1-fluoroethenyl substituent. The compound’s structure combines the aromatic benzene ring with a sulfur atom connected to a fluorinated vinyl group. This configuration introduces unique electronic and steric properties due to the electronegativity of fluorine and the π-conjugation of the ethenyl group.

Properties

IUPAC Name

1-fluoroethenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRFAJPBADRDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(F)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475087
Record name Benzene, [(1-fluoroethenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141075-87-8
Record name Benzene, [(1-fluoroethenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzene, [(1-fluoroethenyl)thio]- involves several steps. One common method includes the reaction of benzene with 1-fluoroethenylthiol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Benzene, [(1-fluoroethenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo substitution reactions, where the fluoroethenyl group can be replaced by other functional groups using reagents like halogens or nucleophiles.

Scientific Research Applications

Benzene, [(1-fluoroethenyl)thio]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including polycyclic aromatic hydrocarbons.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism of action of Benzene, [(1-fluoroethenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Benzene, [(1-fluoroethenyl)thio]- with structurally related benzene-thioether derivatives, emphasizing substituent effects on properties:

Compound Name Substituent CAS Number Molecular Formula Key Properties References
Benzene, [(1-fluoroethenyl)thio]- -S-(CH₂CF₂) Not available C₈H₇FS High polarity due to fluorine; potential for conjugation Inferred
Benzene, 1-(ethylthio)-4-fluoro -S-C₂H₅, -F (para) 2924-75-6 C₈H₉FS Boiling point: ~401–529 K (pressure-dependent); PSA: 43.14 Ų
Benzene, [(1-methylethyl)thio]- -S-CH(CH₃)₂ 3019-19-0 C₁₀H₁₄S Lower polarity (alkyl group); Tboil: ~418–448 K
Benzene, [(2-bromo-1,1-difluoroethyl)thio]- -S-CH₂CF₂Br 350-56-1 C₈H₇BrF₂S Higher molecular weight (253.11 g/mol); reactive halogen
Benzene, 1-nitro-4-[(phenylthio)methyl] -SCH₂C₆H₅, -NO₂ (para) 19284-77-6 C₁₃H₁₁NO₂S Nitro group enhances electrophilicity; applications in agrochemicals

Key Comparisons

Electronic Effects The fluoroethenyl group in the target compound introduces strong electronegativity and π-conjugation, increasing polarity compared to alkylthio derivatives (e.g., Benzene, [(1-methylethyl)thio]-) . Fluorine’s electron-withdrawing nature may reduce electron density on sulfur, altering reactivity in oxidation reactions relative to non-fluorinated analogues .

Thermal Properties

  • Boiling points for thioether derivatives vary with substituent size and polarity. For example:

  • Benzene, 1-chloro-4-[(chloromethyl)thio]- (CAS 7205-90-5) has a boiling point of 401.70 K at 1.60 kPa .
  • Benzene, 1-bromo-2-(methylthio)- (CAS 19614-16-5) exhibits higher Tboil values (448–529 K) under varying pressures .

Applications and Reactivity

  • Nitro-substituted thioethers (e.g., Benzene, 1-nitro-4-[(phenylthio)methyl] ) are used in explosives or pharmaceuticals due to nitro group reactivity .
  • Halogenated derivatives (e.g., Benzene, [(2-bromo-1,1-difluoroethyl)thio]- ) may serve as intermediates in cross-coupling reactions .

Safety and Handling

  • Fluorinated thioethers may exhibit lower volatility but higher toxicity compared to alkylthio analogues. Brominated derivatives (e.g., ) require stringent safety protocols due to halogen reactivity .

Research Findings and Data Trends

  • Solubility: Fluorine and thioether groups confer mixed solubility—polar enough for organic solvents (e.g., DCM) but less water-soluble than hydroxyl or carboxyl derivatives.
  • Synthetic Routes : Thioether derivatives are often synthesized via nucleophilic substitution (e.g., reacting benzenethiols with halogenated substrates) .
  • Spectroscopic Data : NIST and Cheméo provide IR, mass spectra, and thermochemistry data for analogous compounds, aiding in structural validation .

Biological Activity

Benzene, [(1-fluoroethenyl)thio]-, also known by its chemical formula C9H10FOS, is a fluorinated organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant data from case studies and research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a thioether group and a fluoroethenyl moiety. The presence of fluorine enhances its reactivity and stability, making it a subject of interest for medicinal chemistry.

The biological activity of benzene derivatives often involves interactions with various molecular targets through mechanisms such as:

  • Electrophilic Aromatic Substitution : The fluoroethenyl group enhances electrophilicity, allowing for more effective interactions with nucleophiles in biological systems.
  • Modulation of Enzyme Activity : Fluorinated compounds can alter the activity of enzymes, potentially inhibiting or enhancing their functions due to steric effects or electronic influences from the fluorine atom.

Antimicrobial Properties

Research indicates that benzene derivatives, including [(1-fluoroethenyl)thio]-, exhibit significant antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains:

CompoundActivity (MIC μg/mL)Target Organisms
Benzene, [(1-fluoroethenyl)thio]-50Staphylococcus aureus, E. coli
6-thiocyanate-β-bromo-propionyl-UBT50Gram-positive and Gram-negative bacteria

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Properties

In vitro studies have shown that compounds similar to benzene, [(1-fluoroethenyl)thio]- possess anticancer properties. For instance:

  • Cell Lines Tested : Human SK-Hep-1 (liver), MDA-MB-231 (breast), NUGC-3 (gastric).
  • Inhibition Profiles : Some derivatives exhibited moderate inhibitory activities against cell proliferation, indicating potential as anticancer agents.

The IC50 values for several synthesized compounds ranged from 6.46 to 6.56 μM, demonstrating promising anticancer activity .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzene derivatives, including [(1-fluoroethenyl)thio]-. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their ability to inhibit bacterial growth at relatively low concentrations .

Investigation into Anticancer Activity

Another investigation focused on the anticancer potential of fluorinated benzene derivatives. The study highlighted that compounds like [(1-fluoroethenyl)thio]- showed selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapy .

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